Fmoc-Arg(Mtr)-Opfp

Descripción general

Descripción

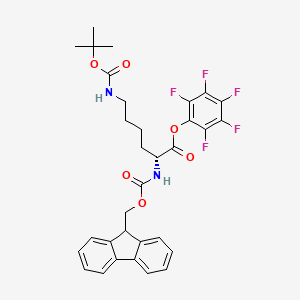

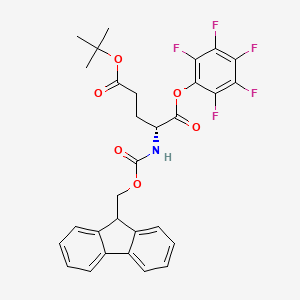

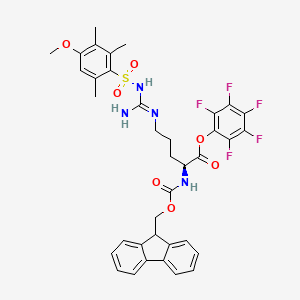

“Fmoc-Arg(Mtr)-Opfp” is a protected arginine derivative used in solid phase peptide synthesis . The MTR-guanidine protection of arginine is more acid-sensitive than the tosyl group . The empirical formula is C31H36N4O7S and the molecular weight is 608.71 .

Synthesis Analysis

The synthesis of “this compound” involves the use of a basic secondary amine nucleophile for the deprotection of the Fmoc group . This can pose challenges in sensitive molecules that bear reactive electrophilic groups . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported . This method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .

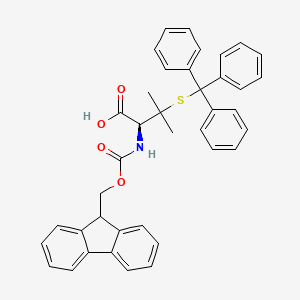

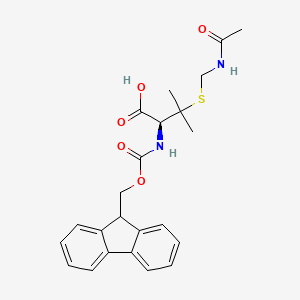

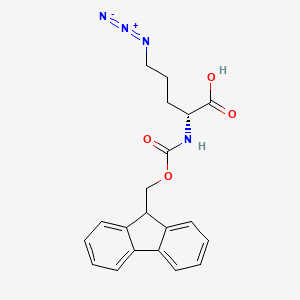

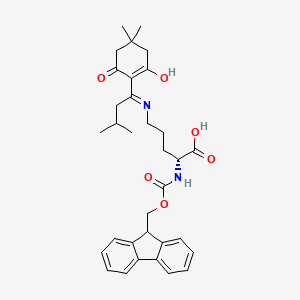

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular formula of C31H36N4O7S . The InChI key is LKGHIEITYHYVED-SANMLTNESA-N . The SMILES string representation is COc1cc©c(c©c1C)S(=O)(=O)NC(=N)NCCCC@HOCC2c3ccccc3-c4ccccc24)C(O)=O .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and require careful handling. The poor performance of this amino acid in reactions is attributed to the formation of a fully inactive δ-lactam . A strategy for the safe introduction of Fmoc-Arg(Pbf)-OH in SPPS at 45 °C has been proposed .

Aplicaciones Científicas De Investigación

Hidrogeles basados en péptidos

Los hidrogeles basados en péptidos (PHG) son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas {svg_1}. Se utilizan en la administración de fármacos y como herramientas de diagnóstico para la obtención de imágenes {svg_2}. Fmoc-Arg(Mtr)-Opfp se utiliza en la síntesis de estos hidrogeles {svg_3}.

Ingeniería de tejidos

This compound se utiliza en la ingeniería de tejidos, un campo que tiene como objetivo crear órganos y tejidos artificiales para fines médicos {svg_4}. Se ha descubierto que los derivados Fmoc de la serie K, que incluyen this compound, son materiales potenciales para la ingeniería de tejidos {svg_5}.

Síntesis de péptidos en fase sólida

This compound se utiliza en la síntesis de péptidos en fase sólida (SPPS), un método utilizado para sintetizar químicamente péptidos {svg_6}. Este compuesto es un derivado de arginina protegido utilizado en SPPS {svg_7}.

Aplicaciones de bioimpresión

This compound se utiliza en la bioimpresión, un proceso que utiliza tecnología de impresión 3D con materiales que incorporan células vivas viables {svg_8}. Este compuesto es parte de una nueva clase de péptidos catiónicos anfipáticos formadores de hidrogel sintéticos, conocidos como serie K, que se proponen como andamios para aplicaciones de bioimpresión {svg_9}.

Materiales peptídicos

This compound se utiliza en la creación de materiales peptídicos {svg_10}. Estos materiales se forman mediante el autoensamblaje de secuencias peptídicas a través de diversas fuerzas como las fuerzas de van der Waals, los enlaces de hidrógeno y el apilamiento π–π {svg_11}.

Incorporación a cadenas peptídicas

This compound se utiliza en la incorporación de aminoácidos problemáticos a una cadena peptídica en crecimiento {svg_12}. El bajo rendimiento de estos aminoácidos se atribuye a la formación de una δ-lactama completamente inactiva {svg_13}.

Direcciones Futuras

The future directions for “Fmoc-Arg(Mtr)-Opfp” involve further development of new water-soluble Arginine-containing macrocyclic hydroxamate MMP inhibitors for targeted imaging and therapy . Additionally, a new derivative, Fmoc-Arg(MIS)-OH, with improved deprotection kinetics compared with Fmoc-Arg(Pbf)-OH has been introduced .

Mecanismo De Acción

Target of Action

Fmoc-Arg(Mtr)-Opfp is a protected arginine derivative used in solid phase peptide synthesis . The primary target of this compound is the peptide chain in the synthesis process. The role of this compound is to add the arginine amino acid to the peptide chain while protecting the guanidine group of arginine from unwanted reactions .

Mode of Action

The this compound compound interacts with its target, the peptide chain, by being added to the chain during the synthesis process. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino end of the arginine, while the Mtr (methoxytrimethylbenzene sulfonyl) group protects the guanidine functional group of arginine . These protecting groups prevent unwanted side reactions during the synthesis process. Once the peptide chain is assembled, the protecting groups can be removed in a controlled manner .

Pharmacokinetics

The peptides synthesized using this compound will have their own unique adme properties, which can be influenced by factors such as peptide length, amino acid composition, and sequence .

Result of Action

The result of the action of this compound is the successful incorporation of the arginine amino acid into the peptide chain with the guanidine group protected. This allows for the synthesis of peptides with the correct sequence and structure .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can affect the efficiency of the incorporation of this compound into the peptide chain and the subsequent removal of the protecting groups . It is also worth noting that the Mtr protecting group is more acid-sensitive than other protecting groups, such as the tosyl group .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35F5N4O7S/c1-18-16-27(51-4)19(2)20(3)34(18)54(49,50)46-36(43)44-15-9-14-26(35(47)53-33-31(41)29(39)28(38)30(40)32(33)42)45-37(48)52-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,45,48)(H3,43,44,46)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQWXODNGKSQLH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35F5N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

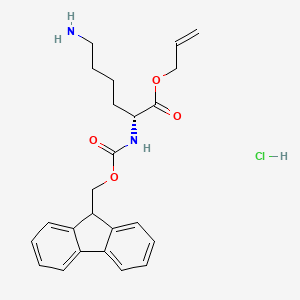

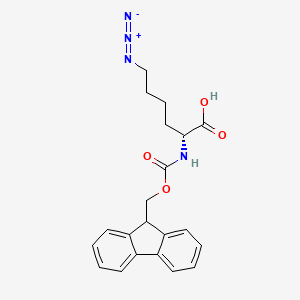

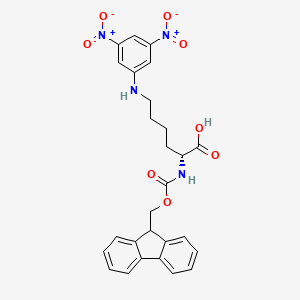

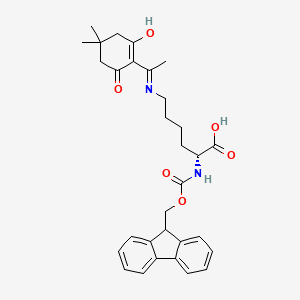

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.